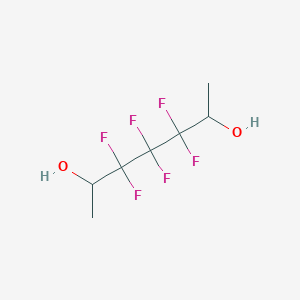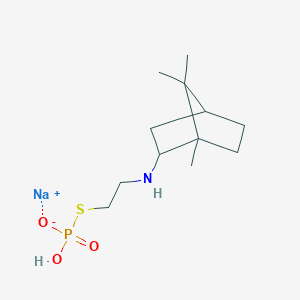
2-(2-Bornylamino)ethanethiol monosodium phosphate (ester) hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bornylamino)ethanethiol monosodium phosphate (ester) hydrate involves multiple steps, starting with the preparation of the bornylamino group and the ethanethiol chain. The reaction typically involves the following steps:
Formation of Bornylamino Group: The bornylamino group is synthesized by reacting bornyl chloride with ammonia or an amine under controlled conditions.
Attachment of Ethanethiol Chain: The bornylamino group is then reacted with ethanethiol in the presence of a suitable catalyst to form 2-(2-Bornylamino)ethanethiol.
Phosphorylation: The final step involves the phosphorylation of 2-(2-Bornylamino)ethanethiol with monosodium phosphate under specific conditions to form the ester hydrate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bornylamino)ethanethiol monosodium phosphate (ester) hydrate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The phosphate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted phosphate esters.
Scientific Research Applications
2-(2-Bornylamino)ethanethiol monosodium phosphate (ester) hydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bornylamino)ethanethiol monosodium phosphate (ester) hydrate involves its interaction with molecular targets such as enzymes and receptors. The bornylamino group may interact with specific binding sites, while the thiol and phosphate ester groups participate in redox and phosphorylation reactions, respectively. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Phthalimidoethylamino)ethanethiol monosodium phosphate (ester) hydrate
- 2-(Butylamino)ethanethiol
Uniqueness
2-(2-Bornylamino)ethanethiol monosodium phosphate (ester) hydrate is unique due to the presence of the bornylamino group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
CAS No. |
37031-23-5 |
|---|---|
Molecular Formula |
C12H23NNaO3PS |
Molecular Weight |
315.35 g/mol |
IUPAC Name |
sodium;hydroxy-[2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]ethylsulfanyl]phosphinate |
InChI |
InChI=1S/C12H24NO3PS.Na/c1-11(2)9-4-5-12(11,3)10(8-9)13-6-7-18-17(14,15)16;/h9-10,13H,4-8H2,1-3H3,(H2,14,15,16);/q;+1/p-1 |
InChI Key |
VWGWCMVPQOHGOR-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2CCC1(C(C2)NCCSP(=O)(O)[O-])C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B14143413.png)

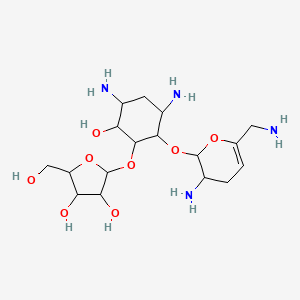

acetyl}hydrazinylidene)butanamide](/img/structure/B14143447.png)
![2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide](/img/structure/B14143450.png)
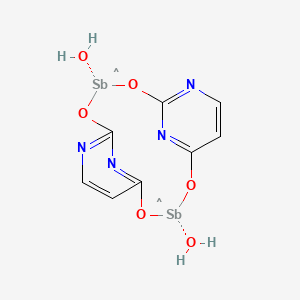
![2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline](/img/structure/B14143464.png)
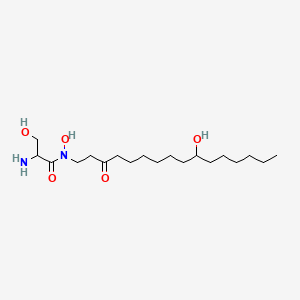
![2-Chloro-N-[2,2-dicyano-1-(methylsulfanyl)ethenyl]benzamide](/img/structure/B14143475.png)
![(2R)-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid](/img/structure/B14143477.png)
![3-[(2-Hydroxy-2-phenylethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B14143478.png)
